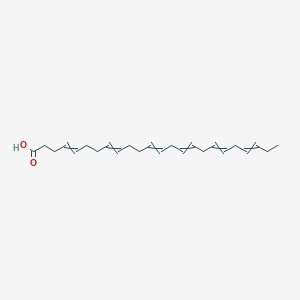
Tetracosa-4,8,12,15,18,21-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosa-4,8,12,15,18,21-hexaenoic acid is a very long-chain polyunsaturated fatty acidThis compound is highly hydrophobic, practically insoluble in water, and relatively neutral .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-4,8,12,15,18,21-hexaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the elongation of linolenic acid through a series of elongation and Δ6-desaturation reactions . These reactions are often catalyzed by specific enzymes in biological systems, but can also be achieved through chemical synthesis in the laboratory.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the availability of natural sources. It is often extracted from marine oils, such as those from tunny, herring, cod-liver, pilot whale, sardine, and squalus-suclii-liver oils . These sources are rich in very long-chain polyunsaturated fatty acids, including this compound.
Chemical Reactions Analysis
Types of Reactions
Tetracosa-4,8,12,15,18,21-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated fatty acid.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products
Oxidation: Peroxides and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
Tetracosa-4,8,12,15,18,21-hexaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of very long-chain polyunsaturated fatty acids.
Biology: It plays a role in the structure and function of cell membranes, particularly in the retina and brain.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the formulation of specialized nutritional supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of tetracosa-4,8,12,15,18,21-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that interact with specific molecular targets and pathways, such as the production of eicosanoids, which are signaling molecules involved in inflammation and immune responses .
Comparison with Similar Compounds
Tetracosa-4,8,12,15,18,21-hexaenoic acid is unique among very long-chain polyunsaturated fatty acids due to its specific structure and properties. Similar compounds include:
Docosahexaenoic acid (DHA): Another very long-chain polyunsaturated fatty acid with six double bonds, but with a shorter chain length (22 carbons).
Eicosapentaenoic acid (EPA): A polyunsaturated fatty acid with five double bonds and a chain length of 20 carbons.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds and a chain length of 20 carbons
This compound is distinguished by its longer chain length and higher degree of unsaturation, which confer unique physical and chemical properties.
Properties
CAS No. |
639855-85-9 |
|---|---|
Molecular Formula |
C24H36O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
tetracosa-4,8,12,15,18,21-hexaenoic acid |
InChI |
InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,16-17,20-21H,2,5,8,11,14-15,18-19,22-23H2,1H3,(H,25,26) |
InChI Key |
YOWPDSQEIZPPKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCC=CCCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)

phosphane](/img/structure/B12571908.png)
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
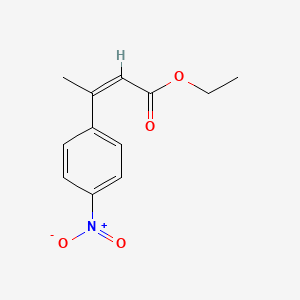
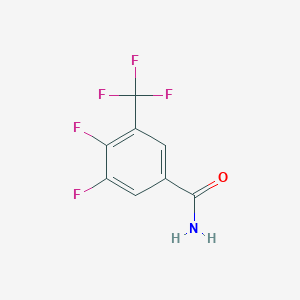
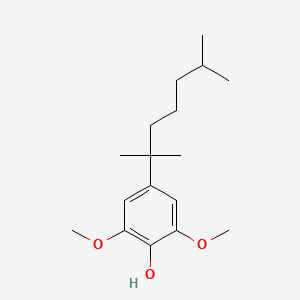
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)


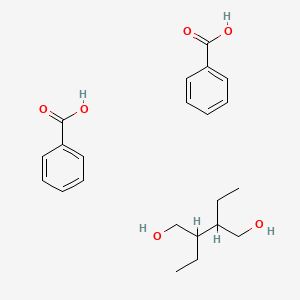
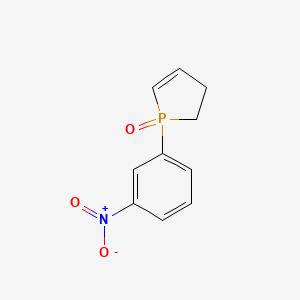
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
